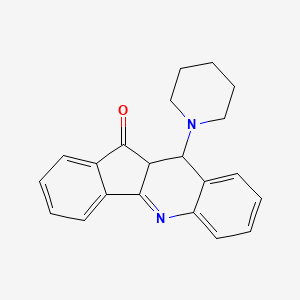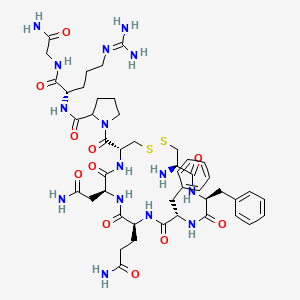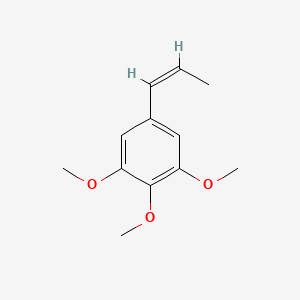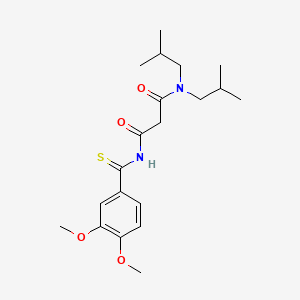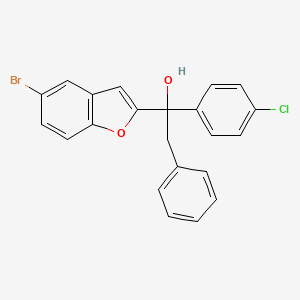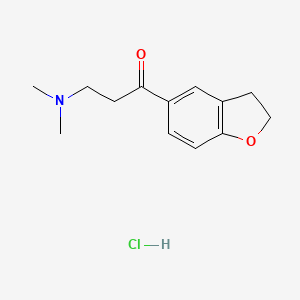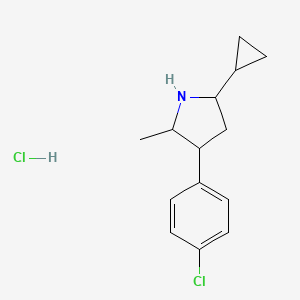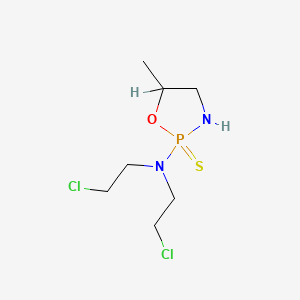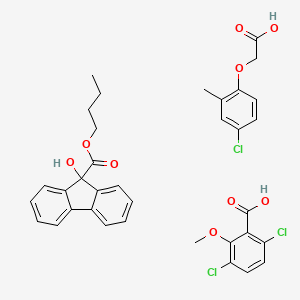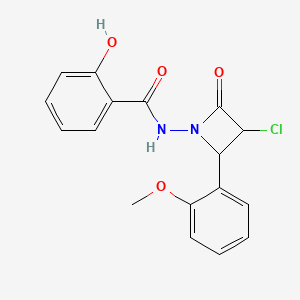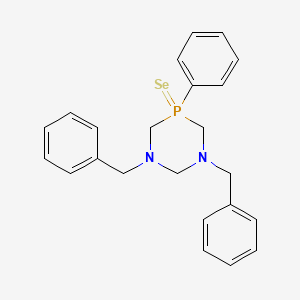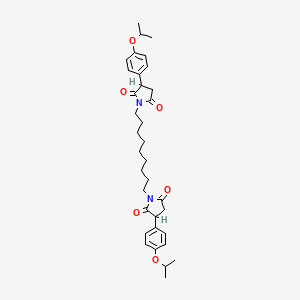
1,1'-(1,9-Nonanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1'-(1,9-ノナンジイル)ビス(3-(4-(1-メチルエトキシ)フェニル)-2,5-ピロリジノン)は、ユニークな構造を持つ複雑な有機化合物です。これは、2つのピロリジノン基が結合したノナン骨格で構成されています。各ピロリジノン基はさらに、4-(1-メチルエトキシ)フェニル基で置換されています。
2. 製法
合成経路と反応条件
1,1'-(1,9-ノナンジイル)ビス(3-(4-(1-メチルエトキシ)フェニル)-2,5-ピロリジノン)の合成は、通常、複数のステップを伴います。一般的なアプローチの1つは、ピロリジノン中間体の調製から始まり、それに続いてノナン骨格とのカップリングを行うことです。
-
ピロリジノン中間体の調製
ステップ1: 4-ヒドロキシベンズアルデヒドとイソプロピルブロミドから4-(1-メチルエトキシ)ベンズアルデヒドを合成します。
ステップ2: 4-(1-メチルエトキシ)ベンズアルデヒドとコハク酸無水物を縮合させて、3-(4-(1-メチルエトキシ)フェニル)-2,5-ピロリジノンを生成します。
-
ノナン骨格とのカップリング
ステップ3: 3-(4-(1-メチルエトキシ)フェニル)-2,5-ピロリジノンの2分子を、塩基性条件下で1,9-ジブロモノナンとカップリングさせて、最終生成物を生成します。
工業的製造方法
この化合物の工業的製造には、収率を向上させ、コストを削減するために、上記の合成経路の最適化が含まれる場合があります。これには、より効率的な触媒、溶媒、および反応条件の使用が含まれます。
3. 化学反応解析
反応の種類
1,1'-(1,9-ノナンジイル)ビス(3-(4-(1-メチルエトキシ)フェニル)-2,5-ピロリジノン)は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を変換したりするために酸化することができます。
還元: 還元反応は、ピロリジノン基またはフェニル置換基を変換するために使用できます。
置換: フェニル基は、求電子置換反応または求核置換反応を受けることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) と三酸化クロム (CrO₃) があります。
還元: 水素化アルミニウムリチウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤を使用できます。
置換: ハロゲン (Cl₂, Br₂) や求核剤 (NH₃, OH⁻) などの試薬が一般的に使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸またはケトンを生成する可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,9-Nonanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidinedione intermediates, followed by their coupling with the nonane backbone.
-
Preparation of Pyrrolidinedione Intermediates
Step 1: Synthesis of 4-(1-methylethoxy)benzaldehyde from 4-hydroxybenzaldehyde and isopropyl bromide.
Step 2: Condensation of 4-(1-methylethoxy)benzaldehyde with succinic anhydride to form 3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione.
-
Coupling with Nonane Backbone
Step 3: Coupling of two molecules of 3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione with 1,9-dibromononane under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
化学反応の分析
Types of Reactions
1,1’-(1,9-Nonanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the pyrrolidinedione groups or the phenyl substituents.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
1,1'-(1,9-ノナンジイル)ビス(3-(4-(1-メチルエトキシ)フェニル)-2,5-ピロリジノン)は、科学研究でいくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生化学プローブや阻害剤としての可能性が調査されています。
医学: 抗炎症作用や抗がん作用など、潜在的な治療特性について研究されています。
産業: ポリマーやコーティングなど、高度な材料の開発に使用されています。
作用機序
1,1'-(1,9-ノナンジイル)ビス(3-(4-(1-メチルエトキシ)フェニル)-2,5-ピロリジノン)の作用機序は、特定の分子標的との相互作用を伴います。これらの標的には、酵素、受容体、または他のタンパク質が含まれる可能性があります。この化合物は、これらの標的の活性を調節することで、さまざまな生物学的効果をもたらす可能性があります。関与する正確な経路は、特定の用途と状況によって異なります。
6. 類似化合物の比較
類似化合物
1,1'-(1,9-ノナンジイル)ビス(3-(4-メトキシフェニル)-2,5-ピロリジノン): 構造は似ていますが、1-メチルエトキシ基の代わりにメトキシ基があります。
1,1'-(1,9-ノナンジイル)ビス(3-(4-エトキシフェニル)-2,5-ピロリジノン): 構造は似ていますが、1-メチルエトキシ基の代わりにエトキシ基があります。
独自性
1,1'-(1,9-ノナンジイル)ビス(3-(4-(1-メチルエトキシ)フェニル)-2,5-ピロリジノン)は、1-メチルエトキシ基の存在により、その化学反応性と生物学的活性を影響を与える可能性があるため、ユニークです。これは、他の類似化合物とは異なり、特定のアプリケーションで特定の利点をもたらす可能性があります。
類似化合物との比較
Similar Compounds
1,1’-(1,9-Nonanediyl)bis(3-(4-methoxyphenyl)-2,5-pyrrolidinedione): Similar structure but with methoxy groups instead of 1-methylethoxy groups.
1,1’-(1,9-Nonanediyl)bis(3-(4-ethoxyphenyl)-2,5-pyrrolidinedione): Similar structure but with ethoxy groups instead of 1-methylethoxy groups.
Uniqueness
1,1’-(1,9-Nonanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) is unique due to the presence of 1-methylethoxy groups, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and may provide specific advantages in certain applications.
特性
CAS番号 |
115906-31-5 |
|---|---|
分子式 |
C35H46N2O6 |
分子量 |
590.7 g/mol |
IUPAC名 |
1-[9-[2,5-dioxo-3-(4-propan-2-yloxyphenyl)pyrrolidin-1-yl]nonyl]-3-(4-propan-2-yloxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C35H46N2O6/c1-24(2)42-28-16-12-26(13-17-28)30-22-32(38)36(34(30)40)20-10-8-6-5-7-9-11-21-37-33(39)23-31(35(37)41)27-14-18-29(19-15-27)43-25(3)4/h12-19,24-25,30-31H,5-11,20-23H2,1-4H3 |
InChIキー |
GISGEGULOGRPTF-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC=C(C=C1)C2CC(=O)N(C2=O)CCCCCCCCCN3C(=O)CC(C3=O)C4=CC=C(C=C4)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



